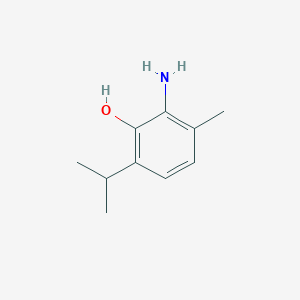

2-Amino-6-isopropyl-3-methylphenol

Description

Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol. The compound’s structure confers unique physicochemical properties, such as altered solubility, stability, and reactivity compared to simpler aminophenols like 2-aminophenol or 3-aminophenol.

Properties

CAS No. |

13366-69-3 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

2-amino-3-methyl-6-propan-2-ylphenol |

InChI |

InChI=1S/C10H15NO/c1-6(2)8-5-4-7(3)9(11)10(8)12/h4-6,12H,11H2,1-3H3 |

InChI Key |

SCBMXGBZXCDNLH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)C(C)C)O)N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(C)C)O)N |

Synonyms |

Phenol, 2-amino-3-methyl-6-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties of 2-Amino-6-isopropyl-3-methylphenol with 2-aminophenol and 3-aminophenol, as referenced in the provided evidence.

Key Findings:

Structural Impact on Solubility: The isopropyl and methyl groups in this compound introduce steric hindrance and hydrophobicity, likely reducing water solubility compared to simpler aminophenols like 3-aminophenol, which dissolves freely in hot water and alcohol . This property may limit its utility in aqueous-phase reactions but enhance compatibility with organic matrices.

Reactivity Differences: 2-Aminophenol: The ortho-amino group facilitates intramolecular hydrogen bonding, stabilizing intermediates in oxidation or coupling reactions (e.g., dye synthesis). 3-Aminophenol: The meta-substitution pattern allows for more linear polymerization pathways, as seen in conductive polymer research. this compound: Bulky substituents may slow reaction kinetics due to steric effects but could improve thermal stability in polymer applications.

Industrial Relevance: While 2- and 3-aminophenol are widely used in pharmaceuticals and dyes, the specialized substituents in this compound suggest niche applications, such as high-performance resin modifiers or antioxidants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.